molecular formula C13H9F3N2O3 B2521499 3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline CAS No. 832741-23-8

3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline

Cat. No.: B2521499
CAS No.: 832741-23-8
M. Wt: 298.221
InChI Key: HHPUZYMJECRKNE-UHFFFAOYSA-N
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Description

3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline is an organic compound with the molecular formula C13H9F3N2O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to an aniline core

Scientific Research Applications

3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Phenoxylation: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the appropriate phenol derivative reacts with the precursor compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used in nucleophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, phenols, and trifluoromethylated derivatives.

Mechanism of Action

The mechanism of action of 3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-5-(trifluoromethyl)benzoic acid
  • 3,5-Dinitrobenzotrifluoride
  • 3-Nitro-5-(trifluoromethyl)phenol

Uniqueness

3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline is unique due to the combination of its nitro, trifluoromethyl, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-nitro-5-[3-(trifluoromethyl)phenoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)8-2-1-3-11(4-8)21-12-6-9(17)5-10(7-12)18(19)20/h1-7H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPUZYMJECRKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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